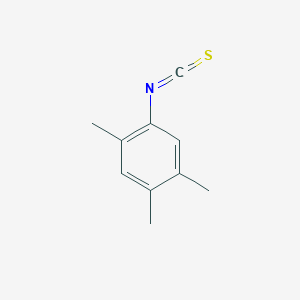

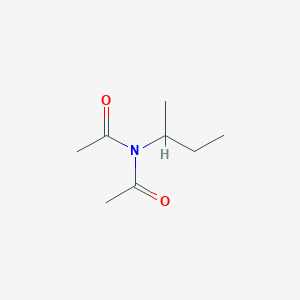

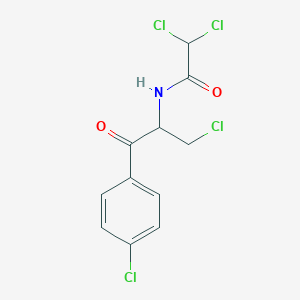

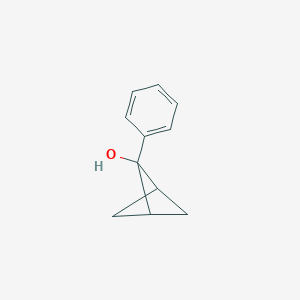

![molecular formula C15H12O5 B094163 Methyl 4-[(phenoxycarbonyl)oxy]benzoate CAS No. 17175-12-1](/img/structure/B94163.png)

Methyl 4-[(phenoxycarbonyl)oxy]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-[(phenoxycarbonyl)oxy]benzoate, also known as Methylparaben, is a commonly used preservative in the pharmaceutical, cosmetic, and food industries. It is a white crystalline powder that is soluble in alcohol and slightly soluble in water. Methylparaben is a synthetic compound that is derived from para-hydroxybenzoic acid (PHBA). It is widely used due to its ability to inhibit the growth of bacteria and fungi, which helps to extend the shelf life of products.

Scientific Research Applications

1. Chemosensor Development

Methyl 4-[(phenoxycarbonyl)oxy]benzoate and its derivatives have been utilized in the development of selective and colorimetric fluoride chemosensors. For instance, two novel anion sensors incorporating phenol hydroxyl and 1,3,4-oxadiazole groups were reported, exhibiting color changes from colorless to yellow and different optical shifts upon the addition of fluoride ions (Ma et al., 2013).

2. Liquid Crystal Technology

The compound has been studied for its role in liquid crystal technology. The thermal properties of related benzoates, including this compound derivatives, have been examined, demonstrating that their smectic properties are strongly dependent on the orientation of ester linkages and the electrostatic nature of substituents (Takenaka et al., 1990).

3. Photoluminescent Properties

The compound and its variants have been synthesized and characterized for their photoluminescent properties. For example, a series of 1,3,4-oxadiazole derivatives showed wide mesomorphic temperature ranges and exhibited strong blue fluorescence emissions, indicating potential applications in photoluminescence (Han et al., 2010).

4. Synthesis of Novel Compounds

This compound has been used as an intermediate in the synthesis of various compounds. For instance, it was used in the synthesis of benzo[c]phenanthridine and benzenoid derivatives from Zanthoxylum ailanthoides, with some compounds exhibiting significant biological activities (Chung et al., 2013).

5. Material Science and Polymer Research

The compound has also found applications in material science and polymer research. For example, its derivatives have been studied for their mesomorphic behavior and fluorescence properties, contributing to the development of new materials with specific optical and thermal properties (Muhammad et al., 2016).

Safety and Hazards

properties

IUPAC Name |

methyl 4-phenoxycarbonyloxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-18-14(16)11-7-9-13(10-8-11)20-15(17)19-12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTCZSGUKMVSON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345832 |

Source

|

| Record name | Methyl 4-[(phenoxycarbonyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17175-12-1 |

Source

|

| Record name | Methyl 4-[(phenoxycarbonyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17175-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.